molecular formula C13H19N3OS B12003693 4-(Cycloheptylamino)-2-(methylsulfanyl)-5-pyrimidinecarbaldehyde

4-(Cycloheptylamino)-2-(methylsulfanyl)-5-pyrimidinecarbaldehyde

Cat. No.: B12003693
M. Wt: 265.38 g/mol
InChI Key: IHGUPEYAGNJXGX-UHFFFAOYSA-N
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Description

4-(Cycloheptylamino)-2-(methylsulfanyl)-5-pyrimidinecarbaldehyde: is a chemical compound with the following properties:

    IUPAC Name: 4-(cycloheptylamino)-2-(methylsulfanyl)pyrimidine-5-carbaldehyde

    Molecular Formula: CHNOS

    Molecular Weight: 282.37 g/mol

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production:: Industrial-scale production methods involve optimizing the synthetic routes for efficiency, yield, and purity.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation to form the aldehyde group.

    Substitution: The amino group can be substituted with other functional groups.

    Common Reagents: Potassium permanganate (KMnO), acid catalysts, and reducing agents.

    Major Products: The aldehyde form is the major product.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

    Medicine: Research on its pharmacological properties (e.g., antimicrobial activity).

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to various effects.

Comparison with Similar Compounds

    Similar Compounds: Other pyrimidine derivatives (e.g., 2-methylthio-4,6-diaminopyrimidine).

    Uniqueness: The cycloheptylamine substituent sets it apart from simpler pyrimidines.

Remember that research in this field is ongoing, and new findings may emerge.

Properties

Molecular Formula

C13H19N3OS

Molecular Weight

265.38 g/mol

IUPAC Name

4-(cycloheptylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C13H19N3OS/c1-18-13-14-8-10(9-17)12(16-13)15-11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,14,15,16)

InChI Key

IHGUPEYAGNJXGX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)NC2CCCCCC2)C=O

Origin of Product

United States

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